molecular formula C21H19N5O3S B2969714 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946337-36-6

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2969714
CAS No.: 946337-36-6
M. Wt: 421.48
InChI Key: JELSKXAGWOKYRL-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups, including an indole, a thiazole, and a dihydropyridine. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Thiazoles are sulfur and nitrogen-containing heterocycles that are also found in many biologically active compounds . Dihydropyridines are often used in medicine for their calcium channel blocking activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and thiazole rings are aromatic, which would contribute to the compound’s stability and may influence its reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • Compounds with structures related to the queried molecule have been synthesized for various purposes, including the creation of novel heterocyclic compounds that may have potential as therapeutic agents. For instance, the synthesis of novel pyrido and thieno derivatives has been reported, which showcases the chemical flexibility and reactivity of these compounds in forming complex fused systems and polyheterocyclic structures (Bakhite, Yamada, & Al‐Sehemi, 2005).

Potential Biological Activities

  • Several studies focus on creating molecules with potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. For example, research into synthesizing 1,2,4-triazoles from isonicotinic acid hydrazide and evaluating their antimicrobial activities suggests the potential of such compounds in developing new therapeutic agents (Bayrak et al., 2009).

Antituberculosis Activity

  • Compounds synthesized from aryl thioamides, designed through molecular hybridization, have been evaluated for their activity against Mycobacterium tuberculosis. This demonstrates the ongoing research into new treatments for tuberculosis, highlighting the importance of novel chemical scaffolds in drug discovery (Jeankumar et al., 2013).

Heterocyclic Synthesis

  • The development of new methods for heterocyclic synthesis, including thiazole derivatives, is a significant area of research. These methodologies provide pathways to synthesize complex molecules that could serve as key intermediates in pharmaceutical development (Ahmed, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c27-18-6-5-14(11-24-18)20(29)26-21-25-15(12-30-21)9-19(28)22-8-7-13-10-23-17-4-2-1-3-16(13)17/h1-6,10-12,23H,7-9H2,(H,22,28)(H,24,27)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELSKXAGWOKYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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